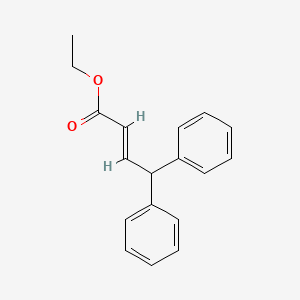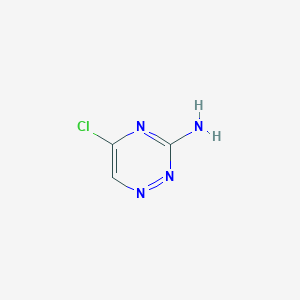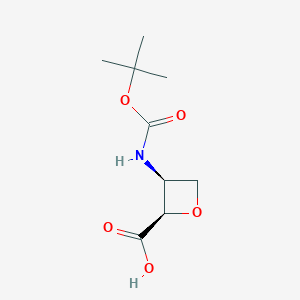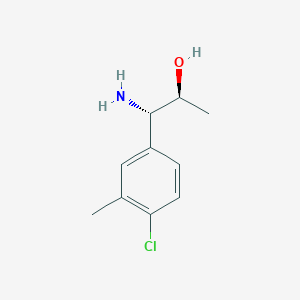
Ethyl 4,4-diphenylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O2. It is an ester derivative of 4,4-diphenylbut-2-enoic acid and is characterized by the presence of two phenyl groups attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diphenylbut-2-enoate can be synthesized through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate reacts with phenylmagnesium bromide. The reaction proceeds through the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the desired product .
Another method involves the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. This method provides a straightforward route to the compound with high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
Ethyl 4,4-diphenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid.
Reduction: Formation of 4,4-diphenylbut-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
Ethyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4,4-diphenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
類似化合物との比較
Ethyl 4,4-diphenylbut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks one phenyl group, resulting in different reactivity and applications.
4,4-Diphenylbut-2-enoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its dual phenyl groups, which confer distinct steric and electronic properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C18H18O2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
ethyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3/b14-13+ |
InChIキー |
LSHIQMXWFZABRL-BUHFOSPRSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)



![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
